2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide
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Overview
Description
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYL]ACETAMIDE is a complex organic compound that features a triazole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3-amino-5-methyl-1,2,4-triazole with appropriate sulfur-containing reagents.
Quinoline Derivative Preparation: The quinoline moiety is prepared through cyclization reactions involving aniline derivatives and β-ketoesters.
Coupling Reaction: The final step involves coupling the triazole and quinoline derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYL]ACETAMIDE undergoes various chemical reactions:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form alcohol derivatives.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohol Derivatives: Resulting from reduction reactions.
Substituted Triazoles: Produced through nucleophilic substitution.
Scientific Research Applications
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE: Shares the triazole ring structure.
QUINOLINE DERIVATIVES: Similar quinoline moiety.
SULFANYL-CONTAINING COMPOUNDS: Similar sulfur-containing functional groups.
Uniqueness
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[(2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHYL]ACETAMIDE is unique due to its combination of a triazole ring, quinoline moiety, and sulfanyl group, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H18N6O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methyl]acetamide |
InChI |
InChI=1S/C15H18N6O2S/c1-9-19-20-15(21(9)16)24-8-14(23)17-7-10-2-4-12-11(6-10)3-5-13(22)18-12/h2,4,6H,3,5,7-8,16H2,1H3,(H,17,23)(H,18,22) |
InChI Key |
REOJYAFUBFAWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NCC2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
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